4-(2-Chloroethyl)hepta-1,6-dien-4-ol
Description
4-(2-Chloroethyl)hepta-1,6-dien-4-ol is a synthetic organic compound characterized by a hepta-1,6-dien-4-ol backbone substituted with a 2-chloroethyl group at the 4-position.
Properties
Molecular Formula |
C9H15ClO |
|---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
4-(2-chloroethyl)hepta-1,6-dien-4-ol |
InChI |
InChI=1S/C9H15ClO/c1-3-5-9(11,6-4-2)7-8-10/h3-4,11H,1-2,5-8H2 |
InChI Key |
XEOZWRUEGKFCKG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCCl)(CC=C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- 4-(Furan-2-yl)hepta-1,6-dien-4-ol exhibits stronger hydrogen-bonding capacity (2 acceptors) due to the furan oxygen, facilitating interactions with HER2 TMD residues (e.g., VAL64) .
- Amino-substituted derivatives (e.g., 4-(1-Amino-2-methylpropyl)-) show increased hydrogen-bond donors, which may improve solubility but reduce logP compared to chloroethyl analogs .
Antitumor Activity
- 4-(Furan-2-yl)hepta-1,6-dien-4-ol (AKOS004122375): Inhibits HER2 TMD dimerization via hydrogen bonding (O1 to VAL64, 3.02 Å) and π-alkyl interactions with LEU/ALA residues . IC50 values: 180–240 nM against breast cancer cells (MCF-7, MDA-MD-231) . Non-toxic in murine models at therapeutic doses .
- Likely higher cytotoxicity than furan or allyl analogs but with increased risk of off-target effects.
Molecular Interactions
- AKOS004122375 binds HER2 TMD via:
- 1 conventional hydrogen bond.
- 3 carbon-hydrogen bonds.
- 2 π-alkyl interactions (distance >3.2 Å) .
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